Superior Leaving-Group Ability: Methanesulfonate vs. Tosylate Electronic Parameter Comparison
The methanesulfonate (mesylate) leaving group in 2-azidoethyl methanesulfonate exhibits a Hammett σp value of +0.33, compared to +0.29 for p-toluenesulfonate (tosylate), as determined by titration of the corresponding benzoic acids [1]. This 0.04 unit higher σp value signifies a stronger electron-withdrawing inductive effect, which correlates with enhanced leaving-group ability in SN2 reactions. The difference, while seemingly modest, can translate into measurable rate enhancements in nucleophilic displacement reactions, particularly when the nucleophile is weak or sterically demanding.
Tosylate σp: +0.29
Δσp = +0.04 (higher electron withdrawal)
| Evidence Dimension | Hammett σp substituent constant (electron-withdrawing inductive effect) |
|---|---|
| Target Compound Data | +0.33 (for methanesulfonate group) |
| Comparator Or Baseline | p-Toluenesulfonate (tosylate) group: +0.29 |
| Quantified Difference | Δσp = +0.04 (higher for methanesulfonate) |
| Conditions | Titration of substituted benzoic acids in aqueous ethanol |
Why This Matters
For procurement, a higher σp value indicates a more reactive leaving group, which can improve reaction rates and reduce the need for harsh conditions or excess reagents, directly impacting synthesis efficiency and cost.
- [1] Stang, P. J.; Anderson, A. G. Hammett and Taft Substituent Constants for the Mesylate, Tosylate, and Triflate Groups. The Journal of Organic Chemistry 1976, 41 (4), 781–784. https://doi.org/10.1021/jo00866a024 View Source
